Cas no 3278-34-0 (Ethyl 2-(Ethoxycarbonothioylthio)acetate)
Ethyl 2-(Ethoxycarbonothioylthio)acetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, [(ethoxythioxomethyl)thio]-, ethyl ester
- ethyl 2-ethoxycarbothioylsulfanylacetate
- AR3749
- CS-0151563
- Ethyl 2-[(Ethoxycarbonothioyl)thio]acetate
- ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE
- ETHYL 2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETATE
- SY243973
- A913031
- MFCD11501887
- DTXSID40466141
- ethyl 2-((ethoxycarbonothioyl)thio)acetate
- SCHEMBL14865008
- ethyl2-((ethoxycarbonothioyl)thio)acetate
- 3278-34-0
- Ethyl 2-(Ethoxycarbonothioylthio)acetate
-
- MDL: MFCD11501887
- Inchi: 1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3
- InChI Key: RKRYBQILCOFTOM-UHFFFAOYSA-N
- SMILES: S(C(OCC)=S)CC(=O)OCC
Computed Properties
- Exact Mass: 208.02286
- Monoisotopic Mass: 208.02278659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 92.9Ų
Experimental Properties
- Color/Form: Liquid
- PSA: 35.53
Ethyl 2-(Ethoxycarbonothioylthio)acetate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Storage Condition:Room temperature
Ethyl 2-(Ethoxycarbonothioylthio)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940500-10mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940500-50mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E940500-100mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 100mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27525-250mg |
Ethyl 2-((ethoxycarbonothioyl)thio)acetate |
3278-34-0 | 95% | 250mg |
¥253.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27525-100mg |
Ethyl 2-((ethoxycarbonothioyl)thio)acetate |
3278-34-0 | 95% | 100mg |
¥146.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27525-5g |
Ethyl 2-((ethoxycarbonothioyl)thio)acetate |
3278-34-0 | 95% | 5g |
¥1877.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27525-1g |
Ethyl 2-((ethoxycarbonothioyl)thio)acetate |
3278-34-0 | 95% | 1g |
¥625.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-100mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 95% | 100mg |
889CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-1g |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 95% | 1g |
581.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-250mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 95% | 250mg |
2026CNY | 2021-05-07 |
Ethyl 2-(Ethoxycarbonothioylthio)acetate Suppliers
Ethyl 2-(Ethoxycarbonothioylthio)acetate Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Ethyl 2-(Ethoxycarbonothioylthio)acetate
Ethyl 2-(Ethoxycarbonothioylthio)acetate: A Comprehensive Overview
Ethyl 2-(Ethoxycarbonothioylthio)acetate, also known by its CAS number 3278-34-0, is a versatile organic compound with significant applications in various fields. This compound, often abbreviated as EETA, belongs to the class of thioesters and has garnered attention due to its unique chemical properties and potential uses in modern chemistry. The structure of EETA is characterized by a central acetate group with an ethoxy substituent attached to a carbonothioylthio moiety, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the role of EETA in the synthesis of bioactive molecules. Researchers have demonstrated that the compound can serve as a precursor for the production of sulfur-containing drugs, which are known for their anti-inflammatory and antioxidant properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the use of EETA in the development of novel anti-cancer agents. The study revealed that derivatives of EETA exhibited potent cytotoxic activity against various cancer cell lines, suggesting its potential in oncology drug discovery.
In addition to its role in drug discovery, EETA has found applications in materials science. The compound's ability to form stable thiol-based networks has made it a valuable component in the synthesis of advanced polymers and coatings. A recent breakthrough reported in Nature Materials detailed how EETA can be utilized to create self-healing polymer films. These films exhibit exceptional mechanical properties and have potential applications in aerospace and automotive industries.
The synthesis of Ethyl 2-(Ethoxycarbonothioylthio)acetate involves a multi-step process that typically begins with the reaction of ethyl thiocyanate with an appropriate acylating agent. This process is highly efficient and can be optimized to achieve high yields. Recent advancements in catalytic methods have further enhanced the synthesis process, making it more environmentally friendly and cost-effective.
EETA's stability under various reaction conditions makes it an ideal candidate for use in industrial settings. Its resistance to hydrolysis and thermal degradation ensures long-term usability without compromising its chemical integrity. This property has been leveraged in the development of high-performance adhesives and sealants, which are critical components in construction and manufacturing industries.
Furthermore, Ethyl 2-(Ethoxycarbonothioylthio)acetate has shown promise in green chemistry initiatives. Its ability to participate in reactions that minimize waste production aligns with global efforts to promote sustainable chemical processes. A 2023 review published in Green Chemistry highlighted several eco-friendly applications of EETA, including its use as a building block for biodegradable plastics.
In conclusion, Ethyl 2-(Ethoxycarbonothioylthio)acetate (CAS No: 3278-34-0) is a multifaceted compound with diverse applications across various industries. Its role as an intermediate in organic synthesis, coupled with its contributions to drug discovery and materials science, underscores its importance in modern chemistry. As research continues to uncover new potentials for this compound, its significance is expected to grow further.
3278-34-0 (Ethyl 2-(Ethoxycarbonothioylthio)acetate) Related Products
- 27240-57-9(Acetic acid, [(ethoxythioxomethyl)thio]-, 1,1-dimethylethyl ester)
- 25554-84-1((Ethoxycarbonothioyl)thioacetic Acid)
- 66338-16-7([Isopropoxy(thiocarbonyl)thio]acetic acid sodium salt)
- 595586-17-7(Acetic acid, [[(1,1-dimethylethoxy)thioxomethyl]thio]-, methyl ester)
- 16323-12-9(Acetic acid,2-[(methoxythioxomethyl)thio]-)
- 372515-97-4(Acetic acid, [[(1-methylethoxy)thioxomethyl]thio]-, methyl ester)
- 123972-88-3(Acetic acid, [(methoxythioxomethyl)thio]-, methyl ester)
- 6310-26-5(Aceticacid, [[(carboxymethoxy)thioxomethyl]thio]- (9CI))
- 123972-89-4(Acetic acid, [(ethoxythioxomethyl)thio]-, methyl ester)
- 6317-19-7(Acetic acid,2-[[(1-methylethoxy)thioxomethyl]thio]-)